molecular formula C13H10N2O4 B1333056 Methyl 4-(5-nitro-2-pyridinyl)benzenecarboxylate CAS No. 223127-51-3

Methyl 4-(5-nitro-2-pyridinyl)benzenecarboxylate

Cat. No.: B1333056
CAS No.: 223127-51-3
M. Wt: 258.23 g/mol
InChI Key: XRRFJUHQTAZVKU-UHFFFAOYSA-N
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Preparation Methods

The synthesis of Methyl 4-(5-nitro-2-pyridinyl)benzenecarboxylate typically involves the esterification of 4-(5-nitro-2-pyridinyl)benzoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion . Industrial production methods may involve similar synthetic routes but on a larger scale with optimized reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

Methyl 4-(5-nitro-2-pyridinyl)benzenecarboxylate undergoes various chemical reactions, including:

Common reagents used in these reactions include hydrogen gas, palladium catalysts, hydroxide ions, and strong oxidizing agents. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Methyl 4-(5-nitro-2-pyridinyl)benzenecarboxylate is widely used in scientific research, particularly in:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: In studies involving enzyme inhibition and protein interactions.

    Medicine: As a potential lead compound for the development of new pharmaceuticals.

    Industry: In the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 4-(5-nitro-2-pyridinyl)benzenecarboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group can participate in redox reactions, while the ester group can undergo hydrolysis to release the active carboxylic acid form. These interactions can modulate the activity of target proteins and pathways, leading to various biological effects .

Comparison with Similar Compounds

Methyl 4-(5-nitro-2-pyridinyl)benzenecarboxylate can be compared with other similar compounds, such as:

Properties

IUPAC Name

methyl 4-(5-nitropyridin-2-yl)benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10N2O4/c1-19-13(16)10-4-2-9(3-5-10)12-7-6-11(8-14-12)15(17)18/h2-8H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRRFJUHQTAZVKU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)C2=NC=C(C=C2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80377181
Record name Methyl 4-(5-nitro-2-pyridinyl)benzenecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80377181
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

258.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

223127-51-3
Record name Methyl 4-(5-nitro-2-pyridinyl)benzenecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80377181
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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